molecular formula C18H17N3OS B1416547 N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide CAS No. 1146289-99-7

N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Cat. No. B1416547
M. Wt: 323.4 g/mol
InChI Key: IRVRNXXSLDFCBU-UHFFFAOYSA-N
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Description

“N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a chemical compound with the molecular formula C18H17N3OS and a molecular weight of 323.41 . It is a solid substance that is intended for research use .


Molecular Structure Analysis

The molecular structure of “N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” can be represented by the SMILES string: CC1=CC=C (C=C1)CNC (=O)C2=CC (=CC=C2)N3C=CNC3=S .


Physical And Chemical Properties Analysis

“N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a solid substance that should be stored at room temperature . Its PubChem CID is 39871012 and its MDL Number is MFCD11857975 .

Scientific Research Applications

DNA Interactions

N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, like its structural analogues, shows promise in the study of DNA interactions. Compounds like Hoechst 33258, which shares structural features with the compound of interest, are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These interactions are crucial for understanding the molecular basis of DNA recognition and binding, making these compounds valuable in the design of new drugs and in the study of genetic material (Issar & Kakkar, 2013).

Pharmacological Applications

While explicitly avoiding drug use and dosage discussions, it's worth noting that derivatives of imidazoles, including compounds structurally related to N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, find applications in the synthesis of more potent CNS drugs. These derivatives have been studied for their potential in treating central nervous system (CNS) diseases, highlighting the importance of chemical modifications to enhance pharmacological profiles without delving into specifics about clinical use (Saganuwan, 2020).

Organic Synthesis and Medicinal Chemistry

Compounds like N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide play a pivotal role in organic synthesis and medicinal chemistry. Their structures serve as key intermediates in the development of novel compounds with varied biological activities. For instance, imidazole derivatives have been reviewed for their antitumor activity, demonstrating the broad utility of these compounds in synthesizing new agents with potential therapeutic applications (Iradyan et al., 2009). Similarly, benzimidazole derivatives, closely related to the query compound, have been explored for their significant roles across a spectrum of pharmacological activities, underscoring the diversity of applications stemming from this chemical framework (Vasuki et al., 2021).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-5-7-14(8-6-13)12-20-17(22)15-3-2-4-16(11-15)21-10-9-19-18(21)23/h2-11H,12H2,1H3,(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVRNXXSLDFCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134337
Record name Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

CAS RN

1146289-99-7
Record name Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146289-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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